7-Bromoquinolin-2-amine
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Overview
Description
7-Bromoquinolin-2-amine is a chemical compound with the molecular formula C9H7BrN2. It has a molecular weight of 223.07 g/mol . This compound is also known by other names such as 2-Quinolinamine, 7-bromo-, 2-AMINO-7-BROMOQUINOLINE, and CHEMBL1821799 .
Molecular Structure Analysis
The InChI code for 7-Bromoquinolin-2-amine is 1S/C9H7BrN2/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H,(H2,11,12)
. The Canonical SMILES structure is C1=CC(=CC2=C1C=CC(=N2)N)Br
. These codes provide a textual representation of the molecule’s structure.
Physical And Chemical Properties Analysis
7-Bromoquinolin-2-amine has a molecular weight of 223.07 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass of the compound are both 221.97926 g/mol . The Topological Polar Surface Area is 38.9 Ų . The compound has a Heavy Atom Count of 12 .
Scientific Research Applications
Application: Anticancer Agents
Summary:
7-Bromoquinolin-2-amine derivatives have shown promise as potential anticancer agents . These compounds are investigated for their ability to inhibit cancer cell growth and induce apoptosis.
Experimental Procedures:
- Synthesis : Researchers synthesize 7-bromoquinolin-2-amine using established methods . The compound serves as a starting point for further modifications.
Results:
Application: Coordination Chemistry
Summary:
7-Bromoquinolin-2-amine derivatives participate in coordination chemistry .
Experimental Procedures:
Results:
Future Directions
While specific future directions for 7-Bromoquinolin-2-amine are not mentioned in the literature, quinoline derivatives are a focus of ongoing research due to their wide range of biological activities . Further studies could explore the potential applications of 7-Bromoquinolin-2-amine in various fields, including medicinal chemistry and drug discovery .
properties
IUPAC Name |
7-bromoquinolin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPJHDQCHZUELB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670458 |
Source
|
Record name | 7-Bromoquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromoquinolin-2-amine | |
CAS RN |
116632-53-2 |
Source
|
Record name | 7-Bromoquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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